molecular formula C17H18N4O3 B2835368 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034243-95-1

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2835368
CAS No.: 2034243-95-1
M. Wt: 326.356
InChI Key: CGPJHGBMDVVPAG-UHFFFAOYSA-N
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Description

3-[1-(1H-Indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic hybrid compound designed for pharmaceutical research, integrating a piperidine-linked indole and hydantoin (imidazolidine-2,4-dione) scaffold. The indole moiety is a privileged structure in medicinal chemistry, prevalent in numerous biologically active compounds and natural products. Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The imidazolidine-2,4-dione (hydantoin) core is a significant pharmacophore recognized for its potential in inhibiting enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for the treatment of type 2 diabetes and obesity . The piperidine spacer is a common feature in drug design that can influence the molecule's conformation and binding affinity. This molecular architecture suggests potential research applications in exploring new treatments for metabolic disorders and inflammation . The compound is provided for research purposes exclusively and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-15-10-18-17(24)21(15)12-5-7-20(8-6-12)16(23)14-9-11-3-1-2-4-13(11)19-14/h1-4,9,12,19H,5-8,10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPJHGBMDVVPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with other piperidine- and indole/isoindole-derived heterocycles. A notable analogue is 2-[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-isoindole-1,3-dione (), which provides a basis for comparison:

Property 3-[1-(1H-Indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione 2-[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-isoindole-1,3-dione
Core Structure Imidazolidine-2,4-dione (hydantoin) Isoindole-1,3-dione (phthalimide)
Molecular Formula Not explicitly reported in C21H20N2O3
Molecular Weight Estimated ~370–390 g/mol* 348.402 g/mol
Functional Groups Indole-2-carbonyl, piperidine, hydantoin 4-Methylpiperidine, phthalimide, phenyl carbonyl
Potential Bioactivity Kinase inhibition (hypothesized) Anti-inflammatory or protease inhibition (phthalimide derivatives)

*Estimated based on structural similarity to compound.

Functional Group Impact

  • Indole vs. Phthalimide Cores : The indole group in the target compound may enhance blood-brain barrier penetration compared to the phthalimide core in ’s analogue, which is typically associated with anti-inflammatory applications .

Physicochemical Properties

  • Solubility : The hydantoin core (imidazolidine-2,4-dione) in the target compound likely increases hydrophilicity relative to the phthalimide-based analogue, improving aqueous solubility.
  • Metabolic Stability : The indole-2-carbonyl group may confer greater metabolic stability compared to phenyl carbonyl derivatives due to reduced susceptibility to cytochrome P450 oxidation.

Pharmacological Hypotheses

While direct comparative studies are absent, structural analogs suggest:

  • The target compound’s hydantoin core could mimic ATP-binding pockets in kinases, whereas the phthalimide derivative in may target inflammatory pathways (e.g., TNF-α inhibition).
  • Piperidine-linked indole derivatives often exhibit serotonin receptor modulation, a property less common in phthalimide-based structures .

Biological Activity

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18N4O3
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 2034270-34-1

Research indicates that imidazolidine-2,4-dione derivatives, including this compound, may act as inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP1B. PTPs are critical regulators in various signaling pathways and have been implicated in diseases such as diabetes and cancer. The inhibition of these enzymes can lead to enhanced insulin signaling and glucose uptake in cells, making these compounds promising candidates for treating metabolic disorders.

Antidiabetic Activity

In a study involving various imidazolidine derivatives, it was found that compounds with similar structures exhibited significant antidiabetic effects. For example, certain derivatives demonstrated IC50 values in the low micromolar range against PTP1B, leading to improved glucose tolerance in diabetic models. The specific compound this compound showed potential for enhancing insulin sensitivity through its inhibitory effect on PTP1B .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Its ability to inhibit cholinesterases (AChE and BChE) suggests possible applications in treating neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Study 1: Inhibition of Protein Tyrosine Phosphatases

A molecular docking study highlighted that derivatives similar to this compound were designed using virtual screening techniques. These compounds showed selective inhibition of PTP1B with significant selectivity indices over other phosphatases such as TCPTP .

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Other DerivativesVariesVaries

Study 2: Neuroprotective Activity

Inhibitory effects against AChE were evaluated for several imidazolidine derivatives. The results indicated that these compounds could serve as effective cholinesterase inhibitors with potential applications in Alzheimer's disease treatment .

CompoundAChE Inhibition (%)BChE Inhibition (%)
This compoundTBDTBD
Reference Compound (Tacrine)Lower than test compoundsLower than test compounds

Q & A

Q. What are the standard synthetic routes for 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, including:

  • Acylation of piperidine : The indole-2-carbonyl group is introduced via coupling reagents like EDCI or DCC in anhydrous conditions.
  • Imidazolidine-dione formation : Cyclization using urea derivatives under acidic or basic catalysis.
    Challenges include isolating intermediates due to polar byproducts. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, piperidine protons at δ 1.5–3.5 ppm) and confirms carbonyl groups (C=O at ~170 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 381.2).
  • X-ray crystallography : Resolves stereochemistry of the piperidine and imidazolidine-dione moieties, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution on the indole ring?

Regioselectivity depends on:

  • Electronic effects : Electron-donating groups (e.g., methoxy) direct substitution to C5/C6 positions.
  • Protecting groups : Boc-protection of the piperidine nitrogen reduces steric hindrance at C3.
    Computational tools (DFT calculations) predict reactive sites, while experimental validation uses bromination or nitration followed by HPLC-MS analysis .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels for cytotoxicity, IC50 replicates).
  • Solubility differences : Use DMSO concentrations <0.1% to avoid artifacts.
  • Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if literature is sparse .

Q. What strategies are effective for designing SAR studies using structurally analogous compounds?

  • Core modifications : Compare imidazolidine-dione analogs (e.g., thiazolidinediones) to assess carbonyl group necessity.
  • Substituent libraries : Synthesize derivatives with varied indole substituents (e.g., halogens, methyl) and test against enzymatic targets (e.g., kinases).
  • 3D-QSAR modeling : Aligns molecular fields (CoMFA/CoMSIA) to correlate steric/electrostatic features with activity .

Q. How can computational methods optimize reaction conditions for scale-up?

  • Reaction path search : Quantum mechanics (QM) identifies low-energy intermediates and transition states.
  • Machine learning : Trains models on experimental datasets (e.g., solvent polarity vs. yield) to predict optimal conditions (temperature, catalyst loading).
  • Microkinetic modeling : Simulates time-dependent concentration profiles to minimize byproducts .

Methodological Notes

  • Contradiction resolution : Cross-validate conflicting data using orthogonal assays (e.g., fluorescence polarization vs. ELISA).
  • Stereochemical analysis : Use chiral HPLC or Mosher’s method to resolve enantiomers if racemization occurs during synthesis .

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